Icosapent methyl

Description

Properties

IUPAC Name |

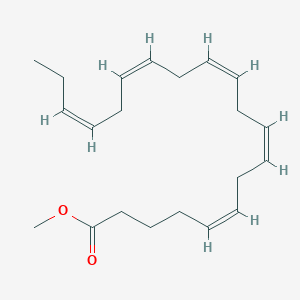

methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDCYFDDFPWISL-JEBPEJKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016222 | |

| Record name | Icosapent methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2734-47-6 | |

| Record name | Icosapent methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002734476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosapent methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2734-47-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICOSAPENT METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O598O936I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Low-Temperature Catalytic Process

A patented low-temperature method employs dimethyl carbonate (DMC) as a methylating agent, offering an environmentally benign alternative to traditional reagents like methyl iodide. The reaction utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts, operating at temperatures below 120°C.

Reaction Mechanism :

The process involves nucleophilic attack by DMC on the carboxylate anion of EPA, facilitated by the strong base catalysts. DBU enhances reactivity through hydrogen bonding with the carbonyl oxygen, lowering the activation energy. This method achieves 97–98% conversion efficiency without requiring high-pressure reactors, making it industrially scalable.

Optimization Parameters :

-

Temperature : 90°C (reflux conditions)

-

Catalyst Loading : 1 equivalent relative to substrate

-

Reaction Time : 4 hours for complete conversion

Advantages :

-

Eliminates toxic byproducts (e.g., methyl iodide residues)

-

Recovers unreacted DMC via distillation for reuse

Acid-Catalyzed Esterification

Boron Trichloride-Methanol Method

A classical approach involves boron trichloride (BCl₃) as a Lewis acid catalyst, protonating EPA’s carboxyl group to enhance reactivity with methanol. This method is widely adopted for laboratory-scale preparations due to its simplicity.

Procedure :

-

Sample Preparation : 1–25 mg EPA dissolved in 2 mL BCl₃-methanol (12% w/w).

-

Reaction : Heated at 60°C for 5–10 minutes.

-

Workup : Cooled, diluted with water, and extracted into hexane.

Yield : >95% under optimized conditions.

Limitations :

-

Generates acidic waste requiring neutralization

-

Unsuitable for acid-labile substrates

Table 1. Comparison of Methylation Methods

| Parameter | Catalytic Methylation | BCl₃-Methanol |

|---|---|---|

| Temperature | 90°C | 60°C |

| Catalyst Toxicity | Low (DBU/DABCO) | High (BCl₃) |

| Conversion | 97–98% | >95% |

| Scalability | Industrial | Laboratory |

Extraction and Purification from Natural Sources

Marine Organism Extraction

EPA-ME occurs naturally in marine microalgae (Murrayella periclados) and liverworts (Marchantia polymorpha). A recent study optimized its extraction from the red alga Jania rubens using chloroform:methanol (2:1 v/v) followed by vacuum liquid chromatography (VLC).

Extraction Workflow :

-

Solvent Extraction : Biomass homogenized in chloroform:methanol.

-

Fractionation : VLC elution with methanol gradients (0–100%).

-

Purification : Semi-preparative HPLC on C18 columns with 0.1% acetic acid modifier.

Yield : 0.2–0.5% dry weight, dependent on seasonal metabolite variability.

Challenges :

-

Low natural abundance necessitates large biomass volumes

-

Co-extraction of lipid contaminants requiring rigorous purification

Analytical Derivatization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

EPA-ME is frequently analyzed via GC-MS after derivatization to enhance volatility. A validated protocol involves:

-

Derivatization : Reaction with methanolic HCl at 70°C for 1 hour.

-

Analysis : GC-QTOF-MS with atmospheric pressure chemical ionization (APCI).

Applications :

Table 2. Analytical Performance Metrics

Emerging Sustainable Methods

Enzymatic Esterification

Recent advances explore lipase-catalyzed transesterification of EPA triglycerides with methanol. Candida antarctica lipase B (CAL-B) immobilized on silica achieves 85% conversion at 40°C, though prolonged reaction times (24–48 hours) limit industrial adoption.

Advantages :

-

Mild conditions preserve EPA’s cis-configuration

-

No solvent waste

Barriers :

-

Enzyme cost and stability

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: This compound can be reduced to form saturated fatty acid methyl esters.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of the methyl ester.

Reduction: Saturated fatty acid methyl esters.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Nutraceutical Applications

Dietary Supplements

- Health Benefits : Icosapent methyl ester is widely utilized in dietary supplements for its anti-inflammatory and cardioprotective properties. It has been shown to lower triglyceride levels and improve overall cardiovascular health, making it a popular choice among consumers seeking to enhance their heart health .

- Mechanism of Action : The compound works by modulating lipid metabolism and reducing inflammation through various pathways, including the inhibition of pro-inflammatory cytokines.

Pharmaceutical Applications

Cardiovascular Disease Management

- Clinical Studies : Clinical trials have demonstrated that this compound ester can significantly reduce the risk of cardiovascular events in patients with elevated triglycerides. For instance, the REDUCE-IT trial highlighted its effectiveness in reducing major adverse cardiovascular events by 25% compared to placebo.

Potential Anti-Cancer Properties

- Research Insights : Emerging studies suggest that this compound ester may have anti-cancer effects, particularly in prostate cancer. It has been observed to influence cell signaling pathways that regulate cancer cell growth and apoptosis .

Research Applications

Lipidomics and Metabolomics

- Analytical Techniques : this compound ester is frequently used in lipidomic studies due to its unique fatty acid profile. Techniques such as mass spectrometry (MS) are employed to analyze its metabolic pathways and interactions within biological systems .

Biochemical Research

- Experimental Tool : The compound serves as a valuable tool in research aimed at understanding lipid metabolism and the role of omega-3 fatty acids in health and disease. Its specific structure allows researchers to study its interactions with various enzymes and receptors involved in lipid metabolism .

Comparative Analysis with Other Fatty Acids

To better understand the uniqueness of this compound ester, it is useful to compare it with other related compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Alpha-linolenic acid methyl ester | C18H32O2 | Shorter carbon chain; primarily found in plant oils. |

| Docosahexaenoic acid methyl ester | C22H34O2 | Longer carbon chain; more double bonds; crucial for brain health. |

| Linoleic acid methyl ester | C18H34O2 | Omega-6 fatty acid; different health effects compared to omega-3s. |

This compound ester is distinguished by its five cis double bonds and significant role in cardiovascular health compared to other fatty acids.

Case Studies

- Cardiovascular Health Improvement : A study published in the Journal of the American College of Cardiology demonstrated that patients taking this compound ester showed a marked reduction in cardiovascular events over a five-year period compared to those on standard care alone.

- Anti-inflammatory Effects : Research conducted at a leading university showed that this compound ester significantly reduced markers of inflammation in patients with metabolic syndrome, suggesting potential benefits for managing this condition .

Mechanism of Action

The mechanism of action of cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester involves several molecular targets and pathways:

Modulation of Lipid Metabolism: It decreases triglyceride levels by modulating very-low-density lipoprotein (VLDL) levels.

Inhibition of Enzymes: Acts as a 5-lipoxygenase inhibitor, reducing the production of pro-inflammatory mediators like thromboxane A2.

Activation of Receptors: It may activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation.

Comparison with Similar Compounds

Structural and Functional Analogues

EPA methyl ester is compared below with structurally related fatty acid methyl esters (FAMEs) and ethyl esters:

Table 1: Structural and Functional Comparison

Key Differences :

- Chain Length and Unsaturation : DHA methyl ester ($ \text{C}_{22:6} $) has a longer chain and higher unsaturation than EPA methyl ester, influencing membrane fluidity and bioavailability .

- Omega Classification : Arachidonic acid methyl ester (ω-6) is pro-inflammatory, contrasting with the anti-inflammatory ω-3 EPA and DHA esters .

- Ester Group : Ethyl esters (e.g., ethyl EPA) exhibit higher oxidative stability than methyl esters, impacting pharmaceutical formulations .

Chromatographic Behavior

GC retention times highlight differences in polarity and separation:

Table 2: GC Retention Times of Selected FAMEs

| Compound Name | Retention Time (min) |

|---|---|

| EPA Methyl Ester | 28.95 |

| Arachidonic Acid Methyl Ester | 28.81 |

| Dihomo-γ-Linolenic Acid Methyl Ester | 29.39 |

EPA methyl ester elutes later than arachidonic acid methyl ester due to its additional double bond, enhancing polarity .

Oxidative Stability and Industrial Relevance

- Oxidative Sensitivity : EPA methyl ester’s five double bonds make it highly prone to oxidation compared to less unsaturated FAMEs (e.g., methyl oleate, $ \text{C}_{18:1} $) . This limits its use in biodiesel without stabilizers .

- Biodiesel Performance: High unsaturation improves cold flow properties but increases NOx emissions, contrasting with saturated esters like methyl palmitate ($ \text{C}_{16:0} $) .

Biological Activity

Cis-5,8,11,14,17-eicosapentaenoic acid methyl ester (commonly referred to as Icosapent methyl ester) is a methyl ester derivative of eicosapentaenoic acid (EPA), an omega-3 fatty acid. This compound has garnered attention for its potential health benefits, particularly in cardiovascular health and anti-inflammatory responses. The unique structure of cis-5,8,11,14,17-eicosapentaenoic acid methyl ester, characterized by five cis double bonds, contributes to its biological activity and therapeutic applications.

- Chemical Formula : C21H32O2

- Molecular Weight : 316.4776 g/mol

- CAS Number : 2734-47-6

Cardiovascular Health

Research indicates that cis-5,8,11,14,17-eicosapentaenoic acid methyl ester may play a significant role in cardiovascular health by:

- Reducing triglyceride levels: Studies have shown that supplementation with EPA can lead to significant reductions in triglyceride levels in patients with hypertriglyceridemia .

- Improving endothelial function: EPA has been associated with improved endothelial function and reduced arterial stiffness.

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties through various mechanisms:

- Inhibition of pro-inflammatory cytokines: cis-5,8,11,14,17-eicosapentaenoic acid methyl ester can modulate the production of inflammatory mediators such as prostaglandins and leukotrienes derived from arachidonic acid .

- Modulation of immune response: Research indicates that EPA can influence the activity of immune cells such as neutrophils and macrophages, reducing their inflammatory responses .

Neuroprotective Effects

Emerging evidence suggests that EPA may have neuroprotective effects:

- Potential benefits in neurodegenerative diseases: Some studies have indicated that omega-3 fatty acids like EPA may help reduce the risk or progression of neurodegenerative diseases by promoting neuronal health and reducing neuroinflammation .

Comparative Analysis with Other Fatty Acids

| Compound Name | Formula | Unique Features |

|---|---|---|

| Alpha-linolenic acid methyl ester | C18H32O2 | Shorter carbon chain; primarily found in plant oils. |

| Docosahexaenoic acid methyl ester | C22H34O2 | Longer carbon chain; crucial for brain health. |

| Linoleic acid methyl ester | C18H34O2 | Omega-6 fatty acid; different health effects compared to omega-3s. |

Cis-5,8,11,14,17-eicosapentaenoic acid methyl ester is unique due to its specific structure with five cis double bonds and its significant role in cardiovascular health and anti-inflammatory responses compared to other fatty acids.

Case Studies

-

Case Study on Lipid Reduction :

A clinical trial involving patients with elevated lipid levels demonstrated that supplementation with cis-5,8,11,14,17-eicosapentaenoic acid methyl ester significantly reduced total cholesterol and triglycerides after 12 weeks of treatment. The study highlighted a reduction in LDL cholesterol levels as well. -

Case Study on Inflammatory Response :

Another study investigated the effects of EPA on inflammatory markers in patients with rheumatoid arthritis. Results indicated a marked decrease in C-reactive protein (CRP) levels among participants taking EPA supplements compared to the placebo group .

Q & A

Q. How can direct insertion (DI) probes address challenges in obtaining mass spectra?

- Methodological Answer : DI probes bypass GC thermal degradation (common in polyunsaturated esters). Use electron ionization (EI) for fragmentation patterns or chemical ionization (CI) for molecular ion preservation .

Q. What experimental designs are optimal for studying oxidative stability in biological models?

Q. How do diffusion coefficients in supercritical CO₂ impact chromatographic separation efficiency?

- Methodological Answer : Binary diffusion coefficients (e.g., 0.1–0.2 cm²·s⁻¹ at 0.7 g·mL⁻¹ CO₂) dictate peak broadening. Optimize flow rates and column dimensions using the Einstein-Sutherland equation .

Data Contradiction Analysis

Q. How to resolve molecular formula discrepancies (C₂₁H₃₂O₂ vs. C₂₂H₃₄O₂) in literature?

Q. Why do monolayer adsorption capacities vary across studies?

- Analysis : Differences in sorbent surface area (C18 silica vs. bare silica) and CO₂ density (0.497 vs. 0.734 g·mL⁻¹) alter packing density. Normalize data to sorbent BET surface area for cross-study comparisons .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.